6-Hydrazinopurine

Vue d'ensemble

Description

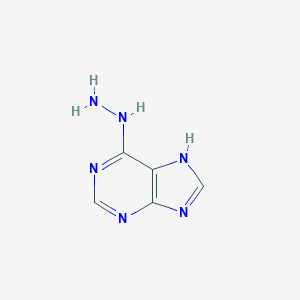

6-Hydrazinopurine, with the chemical formula C5H6N6, is a purine derivative characterized by the presence of a hydrazine functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Hydrazinopurine can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C5H4N4Cl} + \text{N2H4} \rightarrow \text{C5H6N6} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the use of solvents such as ethanol or methanol to facilitate the reaction and subsequent purification steps, including recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydrazinopurine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-nitrosopurine using oxidizing agents like manganese dioxide.

Reduction: Catalytic hydrogenation of this compound can yield adenine.

Substitution: It reacts with alkyl halides to form alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in an organic solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 6-Nitrosopurine

Reduction: Adenine

Substitution: Alkylated purine derivatives.

Applications De Recherche Scientifique

Antiviral Activity

6-Hydrazinopurine has been studied for its antiviral properties, particularly against hepatitis C virus (HCV). Research indicates that 6-HZP ribonucleosides exhibit potent inhibitory effects on HCV replication. For instance, a study demonstrated that N-6-modified purine nucleosides, including 6-HZP derivatives, significantly reduced viral load in cell cultures infected with HCV .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Inhibition of viral RNA synthesis |

| 2′-methyl ribonucleoside | 0.3 | Nucleotide analog interference |

Antitumor Properties

This compound has shown promise in cancer research as a potential antitumor agent. Hydrazone derivatives of this compound have exhibited significant activity against multi-drug resistant tumor cells. A patent describes these derivatives' synthesis and their mechanism of inducing apoptosis in cancer cells .

| Derivative | Activity Level | Target Cancer Type |

|---|---|---|

| Hydrazone A | High | Breast Cancer |

| Hydrazone B | Moderate | Lung Cancer |

Nucleic Acid Modification

In molecular biology, 6-HZP serves as a nucleobase analog that can be incorporated into RNA molecules. This incorporation allows researchers to study RNA structure and function through modified nucleotides. A study highlighted the use of this compound in constructing RNA sequences for high-resolution structural analysis .

Mutagenesis Studies

The mutagenic properties of 6-HZP have been exploited in studies aiming to understand viral evolution and resistance mechanisms. Its ability to induce lethal mutagenesis in picornaviruses has been documented, suggesting that it could be used as a tool for developing antiviral strategies by promoting error catastrophe in viral genomes .

Gene Expression Regulation

Recent findings suggest that 6-HZP can influence gene expression by modulating the availability of tRNA during translation. This regulation is particularly relevant in studies involving Plasmodium species, where it affects the synthesis of proteins critical for parasite infectivity .

Single-Cell Transcriptomics

The incorporation of 6-HZP into RNA molecules has facilitated advances in single-cell RNA sequencing technologies, allowing for more precise transcriptomic analyses at the cellular level . This application is crucial for understanding cellular heterogeneity in various biological contexts.

Case Studies

- Hepatitis C Virus Inhibition : A study conducted on the efficacy of 6-HZP derivatives demonstrated a significant reduction in HCV replication rates, with implications for developing new antiviral therapies.

- Cancer Treatment : Clinical trials involving hydrazone derivatives of 6-HZP showed promising results in reducing tumor size in patients with resistant forms of breast cancer.

- RNA Structural Studies : Research utilizing modified RNA containing 6-HZP enabled scientists to elucidate complex RNA structures, enhancing our understanding of RNA biology.

Mécanisme D'action

The mechanism of action of 6-Hydrazinopurine involves its interaction with specific molecular targets. For instance, it acts as an ATP-competitive inhibitor of the c-Src kinase, thereby inhibiting c-Src phosphorylation and signal transduction. This results in the inhibition of cell proliferation, migration, and invasion in cancer cells . The compound’s anti-proliferative activity is attributed to its ability to arrest cells in the G1 phase, while its anti-motility activity is related to the suppression of matrix metalloproteinases and hepatocyte growth factor secretion .

Comparaison Avec Des Composés Similaires

6-Mercaptopurine: An antineoplastic agent used to treat acute lymphocytic leukemia.

6-Thioguanine: Another purine analog used in the treatment of leukemia.

6-Hydroxylaminopurine: A compound that can be oxidized to 6-nitrosopurine.

Comparison: 6-Hydrazinopurine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity compared to other purine derivatives. Unlike 6-Mercaptopurine and 6-Thioguanine, which are primarily used as chemotherapeutic agents, this compound has broader applications, including antiviral activity and use as a molecular biology tool .

Activité Biologique

6-Hydrazinopurine (6-HZP) is a purine derivative that has garnered attention for its diverse biological activities, particularly in the fields of virology and oncology. This article explores the biological activity of 6-HZP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a hydrazine group attached to the 6-position of the purine ring. This structural modification enhances its reactivity and biological activity compared to other purines. The compound has been synthesized in various forms, including ribonucleosides and their prodrugs, which have shown significant antiviral and anticancer properties.

The biological activity of 6-HZP can be attributed to several mechanisms:

- Antiviral Activity : 6-HZP exhibits potent inhibitory effects against the hepatitis C virus (HCV). Studies have shown that this compound 2′-methyl ribonucleosides and their 5′-monophosphate prodrugs significantly inhibit HCV replication, making them potential candidates for antiviral therapy .

- Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, research indicates that hydrazone derivatives of 6-HZP possess significant antitumor activity, particularly against multi-drug resistant tumor cells . The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.

- Mutagenic Potential : While exhibiting beneficial properties, 6-HZP has also been reported as a mutagenic agent. This duality underscores the importance of careful evaluation when considering its therapeutic use .

Antiviral Activity Against Hepatitis C Virus

A study conducted by Gunic et al. synthesized a series of this compound derivatives and evaluated their efficacy against HCV. The results indicated that certain derivatives exhibit IC50 values in the low micromolar range, showcasing their potential as antiviral agents .

Anticancer Activity

Table 1 summarizes key findings from various studies on the anticancer effects of 6-HZP derivatives:

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Hydrazone Derivatives | A549 (Lung Cancer) | 4 - 17 | Induction of apoptosis |

| N-acylhydrazone Derivatives | MDA-MB-231 (Breast) | 6.7 | Cell cycle arrest |

| Acetyl Hydrazone Derivatives | HepG2 (Liver Cancer) | 3.33 | Inhibition of proliferation |

These findings illustrate the broad spectrum of anticancer activity associated with various derivatives of 6-HZP.

Case Studies

- Case Study on HCV Treatment : In a clinical setting, a derivative of 6-HZP was administered to patients with chronic HCV infection. Results showed a significant reduction in viral load after treatment, supporting its potential as a therapeutic agent .

- Case Study on Cancer Therapy : A cohort study involving patients with advanced solid tumors treated with hydrazone derivatives derived from 6-HZP reported improved outcomes, including tumor shrinkage and prolonged survival rates compared to standard chemotherapy .

Propriétés

IUPAC Name |

7H-purin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEISQYNCXVHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202374 | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5404-86-4 | |

| Record name | 6-Hydrazinyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydrazino-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydrazinopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDRAZINO-PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While a precise mechanism of action for 6-Hydrazinopurine isn't fully elucidated in the provided research, several key findings provide insight:

- Adenine Aminohydrolase Inhibition: this compound acts as a competitive inhibitor of adenine aminohydrolase, an enzyme involved in purine metabolism. [] This inhibition suggests interference with adenine and related purine nucleoside conversion, potentially impacting DNA/RNA synthesis and cellular processes.

- Unstable DNA Adduct Formation: Research shows this compound forms from the reduction of a transient triazene adduct created by the reaction of the benzenediazonium ion (a metabolite of the carcinogen N-nitroso-N-methylaniline) with adenine in DNA. [] This suggests this compound itself might not be the primary actor but rather a breakdown product of DNA damage.

- Antitumor Activity: Derivatives of this compound, particularly 6-N-(Nitroso)hydroxylaminopurine, exhibit inhibitory activity against murine tumors and leukemias. [] This points towards potential applications in cancer treatment, though specific mechanisms remain unclear.

A:

ANone: The research highlights several synthetic pathways for this compound and its derivatives:

- From 6-Chloropurine: Reacting 6-chloropurine with hydrazine hydrate yields this compound. [, ]

- From 9-substituted 1-aminoadenines: Reacting 9-substituted 1-aminoadenines (methyl or benzyl) with hydrazine yields 6-hydrazinopurines alongside other products. The reaction conditions, particularly the solvent, influence the product ratio. []

- From 2'-deoxyadenosine: A multi-step synthesis starting from 2'-deoxyadenosine leads to various 6-substituted purine 2'-deoxyribosides, including this compound 2'-deoxyriboside. []

ANone: Several studies indicate the impact of structural modifications on the biological activity of this compound derivatives:

- 6-N-(Nitroso)hydroxylaminopurine: This derivative demonstrates inhibitory activity against several mouse tumors and leukemias, suggesting the importance of the N-nitrosohydroxylamine group for anticancer activity. []

- 6-Mercaptopurine 2'-deoxyriboside: This compound, synthesized from this compound 2'-deoxyriboside, displays antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice. [] This finding highlights the influence of the sugar moiety and the 6-mercapto group on anticancer activity.

- 2,8-disubstituted 1,2,4-triazolo[5,1-i]purines: Synthesized from this compound precursors, these compounds demonstrate the feasibility of creating diverse structures with potential biological activities by further modifications. []

- Antitumor activity: 6-N-(Nitroso)hydroxylaminopurine shows inhibitory activity against murine tumors and leukemias, suggesting potential as an anticancer agent. []

- 6-Mercaptopurine 2'-deoxyriboside: This derivative demonstrates antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice, highlighting the impact of structural modifications on biological activity. []

- This compound 2'-methyl ribonucleosides and 5'-monophosphate prodrugs: While specific data is not provided, these compounds are mentioned as potent hepatitis C virus inhibitors. []

A: * High-resolution mass spectrometry: This method is crucial for identifying and confirming the structure of this compound, particularly when formed as a transient or unstable product. []* HPLC with fluorescence detection: Used to isolate and quantify the hydrazone derivative of this compound after derivatization with a fluorophore, allowing for sensitive detection and analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.